molecular formula C3H5IN2S2 B6217471 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide CAS No. 2742653-43-4

2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide

Cat. No.: B6217471
CAS No.: 2742653-43-4
M. Wt: 260.1
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Description

2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the methylsulfanyl group and the hydroiodide salt form makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation and subsequent treatment with hydroiodic acid to form the hydroiodide salt. The reaction conditions often require controlled temperatures and the use of solvents like methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylsulfonyl-1,3,4-thiadiazole
  • 2-methylsulfinyl-1,3,4-thiadiazole
  • 2-methylthio-1,3,4-thiadiazole

Uniqueness

2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide is unique due to the presence of the hydroiodide salt form, which can influence its solubility, stability, and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

CAS No.

2742653-43-4

Molecular Formula

C3H5IN2S2

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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